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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075

An In-depth Technical Guide to 3-tert-Butylphenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylphenol (3-TBP) is a valuable chemical intermediate characterized by a phenol ring
substituted with a bulky tert-butyl group at the meta position. This unique structure imparts
specific steric and electronic properties that make it a versatile building block in organic
synthesis. Its applications span the development of pharmaceuticals, fragrances, and
specialized polymers.[1][2] The tert-butyl group can enhance the biological activity of molecules
by increasing their solubility in organic solvents and providing steric shielding, which can
improve metabolic stability.[3] This guide provides a technical overview of 3-tert-butylphenol's
role as a synthetic intermediate, focusing on key reactions, experimental protocols, and the
biological implications of its derivatives.

Core Properties and Reactivity

3-tert-Butylphenol is a white crystalline solid at room temperature.[2] The phenolic hydroxyl
group is the primary site of reactivity, exhibiting moderate acidity and participating in a variety of
chemical transformations.[2] The presence of the electron-donating tert-butyl group enhances
the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution
reactions.[3]
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Table 1: Physicochemical Properties of 3-tert-Butylphenol

Property Value Reference
CAS Number 585-34-2

Molecular Formula C10H140

Molecular Weight 150.22 g/mol

Melting Point 44-46 °C

Boiling Point 125-130 °C at 20 mmHg

Appearance White crystalline solid [2]

Key Synthetic Applications as an Intermediate

The primary utility of 3-tert-butylphenol in synthesis involves reactions at its hydroxyl group.
These reactions are fundamental for incorporating the 3-tert-butylphenyl moiety into larger,
more complex molecules.

O-Alkylation (Etherification)

One of the most common transformations is O-alkylation to form aryl ethers. This reaction
typically proceeds under basic conditions, where the hydroxyl group is deprotonated to form a
more nucleophilic phenoxide ion, which then reacts with an alkylating agent.[2] A notable
application is the synthesis of 3-tert-butylphenyl ethyl ether, an important intermediate for
certain fungicides.[1]
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Caption: General workflow for the etherification of 3-tert-butylphenol.

Conversion to Triflates for Coupling Reactions

The phenolic hydroxyl group can be converted into a trifluoromethanesulfonate (triflate) group.
Triflate is an excellent leaving group, making the resulting aryl triflate a versatile substrate for
various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),
allowing for the formation of carbon-carbon or carbon-heteroatom bonds at that position.[2]

Experimental Protocols
Protocol 1: Synthesis of 3-tert-Butylphenyl Ethyl Ether

This protocol is adapted from analogous procedures for the etherification of substituted
phenols.[1]

Objective: To synthesize 3-tert-butylphenyl ethyl ether via Williamson ether synthesis.
Materials:
o 3-tert-Butylphenol (1.0 eq)

e Potassium Hydroxide (KOH) (1.5 eq)
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Ethyl Sulfate ((C2Hs)2S0a4) (1.3 eq)

Toluene

Deionized Water

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

e To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and
nitrogen inlet, add 3-tert-butylphenol (15.0 g, 0.1 mol) and toluene (80 mL).

e Prepare a 20% aqueous solution of potassium hydroxide (12.6 g in 50.4 mL water) and add it
to the flask.

» Heat the biphasic mixture to 80°C with vigorous stirring and maintain for 2 hours to ensure
complete formation of the potassium phenoxide salt.

» Cool the reaction mixture slightly, then add ethyl sulfate (20.0 g, 0.13 mol) dropwise over 30
minutes.

 After the addition is complete, heat the mixture to reflux (approx. 110°C) for 4 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

e Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to
a separatory funnel and remove the aqueous layer.

e Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the resulting crude oil by vacuum distillation to yield 3-tert-butylphenyl ethyl ether as a
colorless liquid.
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Table 2: Reaction Parameters and Expected Data for Synthesis of 3-tert-Butylphenyl Ethyl

Ether

Parameter

Value/Description

Reference (Analogous)

Reactant Molar Ratio

1(3-TBP): 1.5 (KOH) : 1.3
(Et2S0a4)

[1]

Solvent

Toluene / Water (Biphasic)

[1]

Reaction Temperature

80°C (phenoxide formation),

Reflux (alkylation)

[1]

Reaction Time

~6 hours

[1]

Expected Yield

>90% (based on analogous

reactions)

[1]

Purity (GC)

>97%

[1]

1H NMR (CDCls, 400MHz)

3 ~7.2 ppm (t, 1H), ~6.9 ppm
(m, 2H), ~6.7 ppm (d, 1H), 4.0
ppm (q, 2H), 1.4 ppm (t, 3H),
1.3 ppm (s, 9H)

[1]

13C NMR (CDCls, 100MHz)

6 ~158, 152, 129, 118, 114,
113, 63, 34, 31, 15 ppm

[1]

Note: NMR data is predicted based on the structure and analogous compounds from the

literature.

Biological Activity of Structurally Related

Compounds

While specific data on the signaling pathways of 3-tert-butylphenol derivatives are limited,

extensive research exists for its isomers, particularly 2,4-di-tert-butylphenol (2,4-DTBP). This

research offers valuable insights into the potential biological activities of tert-butylated phenols.

2,4-DTBP is known to possess antioxidant, anti-inflammatory, and anticancer properties.[4]
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Anticancer Signaling Pathway of 2,4-Di-tert-butylphenol

In various cancer cell lines, 2,4-DTBP has been shown to induce apoptosis (programmed cell
death) through the intrinsic mitochondrial pathway.[4] The mechanism involves the modulation
of key regulatory proteins that control cell survival and death.
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Caption: Apoptotic pathway induced by the isomer 2,4-di-tert-butylphenol.[4]

Furthermore, 3-tert-butylphenol itself has been utilized in studies investigating the estrogenic
activity of alkylphenols, suggesting potential interactions with nuclear hormone receptors like
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the estrogen receptor. This highlights a potential area for further investigation in drug
development, particularly in endocrinology and oncology.

Conclusion

3-tert-Butylphenol serves as a strategic and versatile intermediate in chemical synthesis. Its
straightforward reactivity, primarily through O-alkylation and derivatization for cross-coupling,
allows for its incorporation into a wide range of functional molecules. For researchers in drug
development, the tert-butylphenyl scaffold offers a means to modulate physicochemical
properties and potentially introduce or enhance biological activity. While direct research into the
complex biological mechanisms of 3-TBP derivatives is an emerging area, the established
activities of its isomers provide a strong rationale for its continued exploration as a key building
block in the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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